molecular formula C11H16ClNO2 B613222 (S)-methyl 2-(benzylamino)propanoate hydrochloride CAS No. 19460-85-6

(S)-methyl 2-(benzylamino)propanoate hydrochloride

Cat. No.: B613222
CAS No.: 19460-85-6
M. Wt: 193,25*36,46 g/mole
InChI Key: FJUWPAKLUHULRE-FVGYRXGTSA-N
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Description

(S)-methyl 2-(benzylamino)propanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(benzylamino)propanoate hydrochloride typically involves the reaction of (S)-methyl 2-(benzylamino)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process involves the use of organic solvents such as methanol or ethanol and requires careful monitoring of temperature and pH levels .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products .

Mechanism of Action

The mechanism of action of (S)-methyl 2-(benzylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its chiral nature allows it to interact selectively with target molecules, leading to specific biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (2S)-2-(benzylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUWPAKLUHULRE-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670446
Record name Methyl N-benzyl-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19460-85-6
Record name Methyl N-benzyl-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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